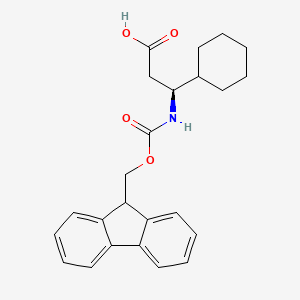

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid

Beschreibung

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid is a chiral, non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a cyclohexyl group at the β-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group (Figure 1). The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), making it compatible with modern SPPS methodologies . The cyclohexyl substituent confers hydrophobicity and steric bulk, which can influence peptide folding, binding affinity, and metabolic stability. This compound is particularly valuable in designing peptidomimetics and constrained peptides for pharmaceutical applications.

Eigenschaften

IUPAC Name |

(3S)-3-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPRPMKNFLDNQB-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction between the amino acid and 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid, is often performed using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by sequentially adding Fmoc-protected amino acids to a growing peptide chain anchored to a solid support .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Substitution: Reactions involving the cyclohexyl group, such as hydrogenation or halogenation.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU or DIC in the presence of a base like DIPEA.

Substitution: Hydrogenation using palladium on carbon (Pd/C) or halogenation using halogenating agents.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted cyclohexyl derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the design of peptide-based drugs and therapeutic agents.

Material Science: Utilized in the development of self-assembling materials and hydrogels for biomedical applications

Wirkmechanismus

The mechanism of action of (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .

Vergleich Mit ähnlichen Verbindungen

(S)-2-(1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxamido)-3-cyclohexylpropanoic Acid (MPI23c)

- Key Differences : Replaces the Fmoc group with a benzyloxycarbonyl (Cbz) protecting group and introduces a cyclopropane ring.

- However, the Cbz group requires harsher hydrogenolysis for deprotection compared to Fmoc .

- Spectral Data : $ ^1H $ NMR (CDCl$ _3 $) shows characteristic cyclopropane protons at δ 1.20 (s, 2H) and aromatic Cbz signals at δ 7.26 (s, 5H) .

(S)-2-((S)-2-((((3-Chlorobenzyl)oxy)carbonyl)amino)-3-methylbutanamido)-3-cyclohexylpropanoic Acid (MPI127c)

- Key Differences : Incorporates a 3-chlorobenzyloxycarbonyl group and a branched 3-methylbutanamide side chain.

- Impact : The chloroaromatic moiety increases lipophilicity and may enhance membrane permeability. The branched side chain could disrupt protease recognition .

Fmoc-Protected Amino Acids with Varied Side Chains

(S)-3-(Fmoc-amino)-4-(3-pyridyl)butyric Acid

- Key Differences : Replaces the cyclohexyl group with a 3-pyridyl moiety and extends the carbon chain.

- Impact : The pyridyl group introduces hydrogen-bonding capability and polar surface area, improving solubility in aqueous media. This modification is advantageous for targeting enzymes with polar active sites .

Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic Acid

- Key Differences : Substitutes cyclohexyl with a 4-chlorophenyl group.

- Impact: The aromatic chlorophenyl group enhances π-π stacking interactions in hydrophobic binding pockets, as observed in kinase inhibitor design.

Functional Group Variations

(S)-2-(Fmoc-Amino)-3-(1H-tetrazole-5-yl)propanoic Acid

- Key Differences : Replaces the cyclohexyl group with a tetrazole ring.

- Impact : The tetrazole acts as a bioisostere for carboxylic acids, improving bioavailability and resistance to esterase cleavage. This modification is critical in prodrug development .

Comparative Data Table

Key Research Findings

- Steric Effects : Cyclohexyl and tert-butyl substituents (e.g., MPI25c) improve proteolytic stability by sterically hindering enzyme access .

- Solubility : Polar side chains (e.g., pyridyl) increase aqueous solubility, whereas aromatic groups (e.g., chlorophenyl) favor organic solvents .

- Synthetic Utility: Fmoc derivatives with tetrazole or cyclopropane groups enable novel peptide backbone modifications, expanding therapeutic applications .

Biologische Aktivität

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid, also known as Fmoc-α-methyl-(S)-3-cyclohexylalanine, is a synthetic organic compound primarily utilized in peptide synthesis. This compound exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an N-Fmoc (N-9-fluorenylmethoxycarbonyl) protecting group, which is crucial for the selective protection of the amino group during peptide synthesis. Its molecular formula is with a molecular weight of 407.51 g/mol. The cyclohexyl moiety contributes hydrophobic character, enhancing the stability and bioavailability of peptides synthesized using this compound.

| Property | Details |

|---|---|

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid |

| Molecular Formula | C25H29NO4 |

| Molecular Weight | 407.51 g/mol |

Target Enzymes and Pathways

Fmoc-α-methyl-(S)-3-cyclohexylalanine primarily targets enzymes involved in apoptosis, such as DNase γ. By inhibiting DNase γ, this compound prevents DNA fragmentation during apoptosis, thereby influencing cellular survival and death pathways.

Biochemical Pathways

The inhibition of DNase γ affects various biochemical pathways related to apoptosis. This action can have implications in cancer therapy, where modulation of cell death pathways is crucial for effective treatment strategies.

Peptide Synthesis

The compound plays a vital role in peptide synthesis, serving as a building block for creating peptides that can be studied for their biological activity. These peptides are essential in exploring protein interactions, enzyme activities, and cellular processes.

Therapeutic Potential

Research indicates that peptides synthesized using Fmoc-α-methyl-(S)-3-cyclohexylalanine may possess therapeutic potential against various diseases, including cancer and infectious diseases. The hydrophobic nature of the cyclohexyl group enhances the binding affinity of these peptides to biological targets.

Case Studies and Research Findings

- Peptide Therapeutics : A study demonstrated that peptides synthesized with Fmoc-α-methyl-(S)-3-cyclohexylalanine exhibited enhanced binding affinities to specific receptors and enzymes, significantly improving their therapeutic efficacy in vitro.

- Inhibition Studies : Research involving the inhibition of DNase γ showed that compounds like Fmoc-α-methyl-(S)-3-cyclohexylalanine can effectively modulate apoptotic pathways, suggesting potential applications in cancer treatment where controlling cell death is critical.

- Stability and Bioavailability : Comparative studies highlighted that peptides containing this compound displayed increased stability under physiological conditions, leading to improved bioavailability in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.